molecular formula C10H7ClFNO B1352131 Acetyl(2-chloro-6-fluorophenyl)acetonitrile CAS No. 93839-17-9

Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Cat. No.: B1352131
CAS No.: 93839-17-9
M. Wt: 211.62 g/mol
InChI Key: DARQRNNQPWWWJT-UHFFFAOYSA-N
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Description

Acetyl(2-chloro-6-fluorophenyl)acetonitrile is a halogenated nitrile derivative featuring a 2-chloro-6-fluorophenyl group attached to an acetyl-substituted acetonitrile backbone. Its molecular formula is C₁₀H₇ClFNO, with a molecular weight of 211.62 g/mol. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and triazoles.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClFNO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARQRNNQPWWWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60917665
Record name 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile
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Molecular Weight

211.62 g/mol
Source PubChem
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CAS No.

93839-17-9
Record name α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile
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Record name Acetyl(2-chloro-6-fluorophenyl)acetonitrile
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Record name 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile
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Record name Acetyl(2-chloro-6-fluorophenyl)acetonitrile
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Biological Activity

Acetyl(2-chloro-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C₁₀H₇ClFNO, recognized for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound features an acetyl group attached to a 2-chloro-6-fluorophenylacetonitrile moiety. Its notable properties include:

  • Boiling Point : Approximately 258°C
  • Density : 1.3 g/cm³

The presence of chlorine and fluorine enhances its reactivity, making it a valuable intermediate in synthesizing various aryl fluorinated compounds used in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Pharmacological Contexts : Preliminary studies suggest potential interactions with biological targets, indicating its role in metabolic pathways.
  • Antiproliferative Effects : Similar compounds have demonstrated activity against cancer cell lines, suggesting that this compound may possess comparable effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, which allow for the production of the compound with high purity and yield. The general pathway includes:

  • Formation of the phenylacetonitrile backbone.
  • Introduction of the acetyl group through acylation reactions.

These methods facilitate the generation of various derivatives with potential biological activity.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. Preliminary findings suggest that it may interact with enzymes or receptors involved in critical metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic applications and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Activity : Research on similar compounds has shown significant antiproliferative effects on chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM. These findings indicate that compounds with similar structures can effectively induce apoptosis in cancer cells .
  • Cytotoxicity Assessments : Studies on related nitriles have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, certain derivatives exhibited low toxicity towards healthy cells while effectively reducing viability in cancerous cells .

Comparative Analysis

The following table summarizes some key structural features and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₀H₇ClFNOContains both acetyl and cyano groupsPotential antiproliferative effects
2-Chloro-6-fluorophenylacetonitrileC₈H₅ClFNLacks acetyl groupModerate antibacterial activity
3-Acetyl-2,5-disubstituted oxadiazolesVariableExhibits strong bactericidal effectsEffective against Gram-positive bacteria

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₇ClFNO 211.62 Acetyl, 2-Cl, 6-F-phenyl Intermediate for imidazole synthesis
(2-Chloro-6-fluorophenyl)(pyrrolidin-1-yl)acetonitrile C₁₂H₁₂ClFN₂ 238.69 Pyrrolidinyl, 2-Cl, 6-F-phenyl Pharmaceutical potential (basic nitrogen)
2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile C₁₁H₆Cl₂F₂N₃ 292.09 Pyridazinyl, 2-Cl, 6-F-phenyl Medicinal chemistry applications
(2-Chloro-6-fluorophenyl)(fluoro)acetonitrile C₈H₄ClF₂N 203.58 Fluoro, 2-Cl, 6-F-phenyl Compact structure; higher volatility
2-(2,5-Dichlorophenyl)acetonitrile C₈H₅Cl₂N 186.04 2,5-diCl-phenyl Increased lipophilicity

Preparation Methods

Preparation of 2-Chloro-6-fluorophenylacetonitrile

This intermediate is commonly synthesized via nucleophilic substitution or condensation reactions starting from 2-chloro-6-fluorobenzyl derivatives. The nitrile group is introduced through cyanide sources such as sodium cyanide or malononitrile under controlled conditions.

Acetylation Step

The acetyl group is introduced typically by reaction with acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base or catalyst to facilitate the formation of the acetylated acetonitrile.

Detailed Preparation Methods

Method A: Direct Acetylation of 2-Chloro-6-fluorophenylacetonitrile

  • Reagents: 2-chloro-6-fluorophenylacetonitrile, acetyl chloride or acetic anhydride, base (e.g., pyridine or triethylamine)
  • Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
  • Conditions: Low temperature (0–5 °C) to control reaction rate and avoid side reactions
  • Procedure: The acetonitrile intermediate is dissolved in solvent, cooled, and treated with acetyl chloride dropwise in the presence of base. The reaction mixture is stirred until completion, then quenched and purified by recrystallization or chromatography.
  • Yield: Typically high, >80% with proper control of conditions.

Method B: Multi-step Synthesis via Malononitrile and Acetylacetone Condensation

  • Reagents: Malononitrile, acetylacetone, 2-chloro-6-fluorobenzaldehyde
  • Catalysts: Enzymatic catalysts such as lipase or amino acid catalysts have been reported to improve selectivity and yield
  • Solvent: Acetonitrile-water mixture (1:1)
  • Conditions: Mild temperature (~30 °C), stirring for several hours
  • Mechanism: Knoevenagel condensation between malononitrile and 2-chloro-6-fluorobenzaldehyde followed by Michael addition with acetylacetone, catalyzed enzymatically to yield the acetylated acetonitrile derivative
  • Purification: Recrystallization from ethanol
  • Yield and Purity: High yields (~85–90%) with excellent optical purity when chiral catalysts are used.

Notes on Reaction Optimization

  • Temperature control is critical to avoid side reactions such as over-acetylation or hydrolysis.
  • Choice of solvent affects solubility and reaction kinetics; polar aprotic solvents favor nucleophilic substitution steps.
  • Catalysts (enzymatic or chemical bases) can enhance selectivity and reduce reaction times.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent Temperature Yield (%) Notes
A 2-chloro-6-fluorophenylacetonitrile Acetyl chloride, base (pyridine) Dichloromethane or acetonitrile 0–5 °C >80 Direct acetylation, simple setup
B Malononitrile, 2-chloro-6-fluorobenzaldehyde, acetylacetone Lipase, amino acid catalyst Acetonitrile-water (1:1) ~30 °C 85–90 Enzymatic catalysis, high selectivity
C (Literature Analog) 2-chloro-6-fluorobenzyl derivatives Sodium cyanide, acetylating agents Various polar solvents Ambient to mild heating Variable Multi-step, requires careful control

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    • IR spectra show characteristic nitrile stretch (~2200 cm⁻¹) and carbonyl stretch (~1650 cm⁻¹).
    • NMR (¹H and ¹³C) confirms the presence of acetyl methyl protons and aromatic protons consistent with substitution pattern.
  • Purity Assessment:
    • High-performance liquid chromatography (HPLC) is used to confirm purity >98%.
    • Chiral HPLC can be employed if enantiomeric purity is relevant, especially when enzymatic methods are used.
  • Physical Properties:
    • Boiling point approximately 258 °C
    • Density around 1.3 g/cm³.

Q & A

Basic Research Questions

Q. How can a synthesis route for Acetyl(2-chloro-6-fluorophenyl)acetonitrile be designed to ensure regioselectivity of the chloro and fluoro substituents?

  • Methodology : Start with a halogenated phenyl precursor (e.g., 2-chloro-6-fluorophenyl derivatives) and employ nucleophilic substitution or Friedel-Crafts acetylation. Use acetonitrile as a solvent due to its high polarity and compatibility with nitrile-containing intermediates. Activate reactions with crown ethers (e.g., 18-crown-6) to enhance fluoride ion reactivity, as demonstrated in fluorination protocols . Monitor reaction progress via GC-MS or HPLC to confirm intermediate formation.

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine positioning and 13C^{13}\text{C} NMR for nitrile and acetyl group identification.
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for crystal structure determination, particularly to resolve steric effects from the chloro-fluoro substituents .
  • Chromatography : Utilize reverse-phase HPLC with acetonitrile/water gradients for purity assessment, referencing CAS RNs (e.g., 5250-39-5 for related compounds) for retention time validation .

Q. How does solvent choice impact the stability and reactivity of this compound during synthesis?

  • Methodology : Test polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to stabilize reactive intermediates. Avoid protic solvents that may hydrolyze the nitrile group. Refer to fluorination studies where acetonitrile improved yields in halogen-exchange reactions . Conduct kinetic studies under varying solvent conditions to optimize reaction rates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to acetonitrile’s flammability (H225) and toxicity (H302, H319) . Follow disposal guidelines for nitrile-containing waste, including neutralization before disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodology : Perform kinetic isotope effect (KIE) studies or DFT calculations to identify rate-determining steps. Compare catalytic systems (e.g., NaI with acetyl chloride in acetonitrile vs. crown ether-activated fluorination) . Use Arrhenius plots to evaluate temperature-dependent yield variations.

Q. What strategies address low crystallinity in this compound, and how can hydrogen bonding patterns inform crystal engineering?

  • Methodology : Analyze hydrogen-bonding motifs using graph set analysis (as in Etter’s rules) to predict packing efficiency . Co-crystallize with complementary hydrogen bond donors (e.g., carboxylic acids). Use SHELXD for structure solution from twinned or low-resolution data .

Q. How do steric and electronic effects of the 2-chloro-6-fluorophenyl group influence the reactivity of the acetonitrile moiety in cross-coupling reactions?

  • Methodology : Conduct Hammett studies to correlate substituent effects with reaction rates. Compare Suzuki coupling efficiencies using para-substituted aryl boronic acids. Reference pharmaceutical analogs (e.g., Floxacillin’s isoxazole-carboxylic acid group) to infer electronic impacts .

Q. What computational tools can predict the thermodynamic stability of this compound derivatives under acidic or basic conditions?

  • Methodology : Use Gaussian or ORCA software for pKa calculations of the nitrile and acetyl groups. Validate with experimental UV-Vis titration data. Cross-reference with stability profiles of structurally related compounds (e.g., 2-(2-Methoxy-5-nitrophenyl)acetonitrile) .

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